1,4-Diethylbenzene-2,3,5,6-d4
Overview
Description
1,4-Diethylbenzene-2,3,5,6-d4 is a deuterated derivative of 1,4-diethylbenzene, where hydrogen atoms at positions 2, 3, 5, and 6 of the benzene ring are replaced with deuterium atoms. This compound is primarily used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diethylbenzene-2,3,5,6-d4 can be synthesized through the deuterium exchange reaction of 1,4-diethylbenzene with deuterium oxide (D2O) under specific conditions. The reaction typically involves heating the compound in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: The industrial production of this compound involves large-scale deuterium exchange reactions using specialized reactors. These reactors are designed to handle high pressures and temperatures, ensuring efficient and consistent production of the deuterated compound.
Chemical Reactions Analysis
1,4-Diethylbenzene-2,3,5,6-d4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-quinone, which is used in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alkane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur, where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation with bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: this compound-quinone.
Reduction: 1,4-Diethylcyclohexane.
Substitution: Brominated derivatives of this compound.
Scientific Research Applications
1,4-Diethylbenzene-2,3,5,6-d4 is widely used in scientific research due to its unique properties. It serves as a reference standard in NMR spectroscopy, providing valuable information about molecular structures and dynamics. Additionally, it is used in the study of reaction mechanisms and kinetics, as well as in the development of new synthetic methodologies.
Mechanism of Action
1,4-Diethylbenzene-2,3,5,6-d4 is compared with other similar compounds, such as 1,3-Diethylbenzene-2,4,5,6-d4 and 1,4-Dichlorobenzene-D4. These compounds share similar structural features but differ in their functional groups and isotopic composition. The uniqueness of this compound lies in its specific deuterium substitution pattern, which makes it particularly useful in NMR spectroscopy and other research applications.
Comparison with Similar Compounds
1,3-Diethylbenzene-2,4,5,6-d4
1,4-Dichlorobenzene-D4
1,4-Diethylbenzene
1,4-Diethylbenzene-2,3,5,6-d14
This comprehensive overview provides a detailed understanding of 1,4-Diethylbenzene-2,3,5,6-d4, its preparation methods, chemical reactions, scientific research applications, and comparison with similar compounds
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3,6-diethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNHSQKRULAAEI-KDWZCNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC)[2H])[2H])CC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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